(4-ethoxyphenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone
Description
The compound (4-ethoxyphenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone features a triazolopyrimidine core fused with a piperazine ring and substituted with two 4-ethoxyphenyl groups. Its structure is characterized by:
- Triazolopyrimidine moiety: A bicyclic system with three nitrogen atoms in the triazole ring and two in the pyrimidine ring, enabling π-π stacking interactions and hydrogen bonding .
- Piperazine linker: Enhances conformational flexibility and solubility while serving as a scaffold for substituent attachment .
This compound belongs to a class of heterocyclic molecules often investigated for their biological activity, particularly as kinase inhibitors or receptor modulators. Its synthesis likely follows routes analogous to those described for structurally similar arylpiperazine-triazolopyrimidine derivatives, involving cyclocondensation, nucleophilic substitution, and coupling reactions .
Properties
IUPAC Name |
(4-ethoxyphenyl)-[4-[3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N7O3/c1-3-34-20-9-5-18(6-10-20)25(33)31-15-13-30(14-16-31)23-22-24(27-17-26-23)32(29-28-22)19-7-11-21(12-8-19)35-4-2/h5-12,17H,3-4,13-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYOZYUIXWHZPFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=C(C=C5)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the GCN2 protein kinase . GCN2 is a stress response kinase that plays a crucial role in cellular responses to various stressors, including nutrient deprivation, viral infection, and DNA damage.
Mode of Action
This inhibition could occur through competitive binding at the ATP-binding site of the kinase or allosteric modulation.
Biochemical Pathways
The inhibition of GCN2 kinase can affect several biochemical pathways. GCN2 is known to regulate protein synthesis in response to amino acid starvation by phosphorylating the alpha subunit of eukaryotic translation initiation factor 2 (eIF2α). Therefore, the inhibition of GCN2 could potentially disrupt this regulatory mechanism and affect protein synthesis within the cell.
Result of Action
The molecular and cellular effects of this compound’s action would largely depend on the context of its use. Given its potential role as a GCN2 inhibitor, it could affect protein synthesis in cells, potentially leading to altered cellular responses to stress. In a therapeutic context, such as cancer treatment, this could potentially lead to decreased tumor growth.
Biological Activity
The compound (4-ethoxyphenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone is a complex organic molecule known for its potential biological activities. This article delves into its pharmacological properties, including its synthesis, biological mechanisms, and therapeutic applications, supported by relevant data and research findings.
Chemical Structure and Properties
The compound features a triazolo[4,5-d]pyrimidine core linked to a piperazine moiety and an ethoxyphenyl substituent. This structural arrangement is significant as it influences the compound's interaction with biological targets.
Molecular Formula
Molecular Weight
Anticancer Activity
Research indicates that compounds with a triazolo-pyrimidine structure exhibit significant anticancer properties. For instance, derivatives have shown cytotoxic effects against various cancer cell lines. A study highlighted that a similar compound demonstrated an IC50 value of 9.1 µg/mL against MCF-7 breast cancer cells, indicating potent anticancer activity .
Antimicrobial Properties
The compound's antibacterial efficacy has been evaluated against several pathogens. Notably, triazole derivatives have exhibited activity against drug-resistant strains of bacteria. In vitro studies report that compounds with similar structures have MIC values ranging from 0.125 to 8 μg/mL against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .
The mechanism of action for this class of compounds often involves the inhibition of key enzymes involved in DNA replication and repair. For example, they may inhibit DNA gyrase and topoisomerase IV , critical for bacterial survival . Additionally, some derivatives have been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of pro-apoptotic factors like P53 .
Table: Summary of Biological Activities
Case Study: Synthesis and Evaluation
A recent study synthesized various triazolo-pyrimidine derivatives and evaluated their biological activities. The synthesized compounds were subjected to cytotoxicity assays against several cancer cell lines, revealing that certain derivatives significantly outperformed conventional chemotherapeutics in terms of efficacy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
Key Observations:
Substituent Effects on Lipophilicity: The target compound’s dual ethoxyphenyl groups confer higher lipophilicity (logP ~3.8 estimated) compared to the methoxy analog (logP ~3.2) . The trifluoromethyl derivative , despite its electron-withdrawing group, has moderate logP (~3.5) due to the hydrophobic CF₃ moiety. The phenoxyethanone substituent in and introduces polar carbonyl and ether groups, reducing lipophilicity relative to the target compound.
Ethoxy groups in the target compound provide moderate electron-donating effects, stabilizing charge-transfer interactions in receptor binding .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing (4-ethoxyphenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step heterocyclic formation. A triazolo[4,5-d]pyrimidine core is first constructed via cyclization of precursors (e.g., using sulfur/nitrogen sources with catalysts like Cu(I)), followed by piperazine coupling via nucleophilic substitution or Buchwald-Hartwig amination. Ethoxyphenyl groups are introduced via Suzuki-Miyaura cross-coupling or Friedel-Crafts acylation. Optimization includes solvent selection (e.g., DMF for polar intermediates), temperature control (60–120°C), and catalytic systems (e.g., Pd(PPh₃)₄ for coupling steps). Monitor intermediates via TLC/HPLC and characterize via NMR .
Q. How can researchers ensure purity and structural fidelity of the compound during synthesis?
- Methodological Answer : Use orthogonal analytical techniques:
- HPLC with UV detection (λ = 254 nm) to assess purity (>95%).
- HRMS for molecular ion confirmation.
- 1H/13C NMR to verify substitution patterns (e.g., ethoxy group protons at δ 1.3–1.5 ppm, aromatic protons in the triazolopyrimidine region).
- X-ray crystallography (if crystals form) for absolute configuration validation, as demonstrated in similar triazolopyrimidine derivatives .
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer : Follow GHS guidelines:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact (acute toxicity category 4).
- Ventilation : Use fume hoods to prevent inhalation of aerosols.
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous release due to potential environmental persistence .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data (e.g., variable IC₅₀ values across assays)?
- Methodological Answer :
- Assay Validation : Use positive controls (e.g., known kinase inhibitors if targeting enzymes) and replicate experiments across cell lines (e.g., HEK293 vs. HeLa).
- Solubility Checks : Pre-dissolve in DMSO (<0.1% final concentration) to avoid aggregation artifacts.
- Off-Target Screening : Employ proteome-wide profiling (e.g., KINOMEscan) to identify non-specific interactions.
- Data Normalization : Use Z’-factor statistical analysis to quantify assay robustness .
Q. What computational strategies are effective for predicting the compound’s binding mode to biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Glide with homology-modeled targets (e.g., kinases or GPCRs).
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å).
- Free Energy Calculations : Apply MM-PBSA to estimate ΔG binding, correlating with experimental IC₅₀ values.
- Pharmacophore Mapping : Align with known active triazolopyrimidine scaffolds (e.g., PDE5 inhibitors) .
Q. How can the compound’s stability under physiological conditions be evaluated for in vivo studies?
- Methodological Answer :
- pH Stability : Incubate in buffers (pH 2–8) at 37°C for 24h; analyze degradation via LC-MS.
- Plasma Stability : Use human plasma (37°C, 1h) with EDTA to inhibit esterases; quantify parent compound remaining.
- Metabolite ID : Employ hepatocyte microsomes + NADPH, followed by UPLC-QTOF to detect phase I/II metabolites .
Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in derivatives of this compound?
- Methodological Answer :
- Scaffold Diversification : Modify ethoxy groups to methoxy/fluoro variants; replace piperazine with morpholine.
- Bioisosteric Replacement : Substitute triazolo[4,5-d]pyrimidine with purine or pyrazolo[3,4-d]pyrimidine cores.
- High-Throughput Screening (HTS) : Use 384-well plates to test 500+ analogs against target panels.
- QSAR Modeling : Apply Random Forest or PLS regression on descriptors (e.g., logP, polar surface area) .
Methodological Considerations for Data Interpretation
Q. How should researchers address discrepancies between in vitro potency and in vivo efficacy?
- Methodological Answer :
- PK/PD Modeling : Measure plasma half-life (t₁/₂), Cmax, and AUC to correlate exposure with effect.
- Tissue Distribution : Use radiolabeled compound (e.g., ¹⁴C) to track biodistribution.
- BBB Penetration : Assess via PAMPA-BBB assay; logBB > -1 indicates CNS accessibility.
- Protein Binding : Use equilibrium dialysis to measure free fraction in serum .
Q. What techniques are recommended for elucidating the compound’s mechanism of action (MoA) in complex biological systems?
- Methodological Answer :
- Chemical Proteomics : Employ affinity pulldown with biotinylated probes + streptavidin beads; identify bound proteins via LC-MS/MS.
- CRISPR-Cas9 Screening : Perform genome-wide knockout to identify resistance/sensitivity genes.
- Transcriptomics : Use RNA-seq to map pathway activation (e.g., apoptosis, cell cycle).
- SPR Biosensing : Measure real-time binding kinetics (ka/kd) to purified targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
